3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile
Overview
Description
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile is an organic compound that features a chloromethyl group, a fluoro-benzoyl group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chloromethylation of 4-(4-fluoro-benzoyl)-benzonitrile using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The fluoro-benzoyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), and bases (triethylamine).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chloromethyl group.
Reduction Reactions: Alcohol derivatives of the fluoro-benzoyl group.
Oxidation Reactions: Carboxylic acid derivatives of the benzonitrile group.
Scientific Research Applications
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylbenzoyl chloride
- 4-Chloromethylbenzonitrile
- 4-Fluorobenzonitrile
Uniqueness
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile is unique due to the presence of both a chloromethyl group and a fluoro-benzoyl group on the same benzonitrile scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H9ClFNO |
---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
3-(chloromethyl)-4-(4-fluorobenzoyl)benzonitrile |
InChI |
InChI=1S/C15H9ClFNO/c16-8-12-7-10(9-18)1-6-14(12)15(19)11-2-4-13(17)5-3-11/h1-7H,8H2 |
InChI Key |
GVXOLLBSVPSMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CCl)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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